Z-Leed-fmk -

Z-Leed-fmk

Catalog Number: EVT-243461
CAS Number:
Molecular Formula: C32H45FN4O12
Molecular Weight: 696.7264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Z-Leed-fmk is classified as a synthetic peptide inhibitor. It is derived from the natural substrate sequences of caspases, specifically designed to bind to their active sites and prevent their enzymatic activity. The compound is often utilized in biochemical research to elucidate the mechanisms of apoptosis and cellular signaling pathways involving caspases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-Leed-fmk typically involves solid-phase peptide synthesis techniques. The process includes the following steps:

  1. Peptide Chain Assembly: The desired peptide sequence is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially added, with protection groups removed at each step.
  2. Fluoromethylketone Modification: After synthesizing the peptide chain, the terminal amino acid is modified to introduce the fluoromethylketone moiety. This modification is crucial for the compound's inhibitory activity against caspases.
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate Z-Leed-fmk from by-products and unreacted materials.
  4. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

Structure and Data

Z-Leed-fmk has a well-defined molecular structure characterized by a peptide backbone with a fluoromethylketone group at one end. The chemical formula can be represented as C₁₃H₁₅FNO₃S, indicating the presence of fluorine, which contributes to its reactivity.

  • Molecular Weight: Approximately 273.33 g/mol
  • Structural Features:
    • Peptide bond connections between amino acids
    • A reactive fluoromethylketone group that covalently modifies the active site of caspases

Molecular Structure of Z-Leed-fmk (Image for illustrative purposes only).

Chemical Reactions Analysis

Reactions and Technical Details

Z-Leed-fmk primarily reacts with active-site cysteine residues in caspases through a mechanism known as covalent modification. This reaction involves:

  1. Covalent Bond Formation: The electrophilic carbon in the fluoromethylketone group forms a covalent bond with the nucleophilic thiol group of the cysteine residue in the active site of caspases.
  2. Inhibition of Enzymatic Activity: This covalent modification effectively inhibits the catalytic activity of caspases, preventing them from cleaving their substrates and thus blocking apoptosis or inflammatory signaling pathways.

The specificity of Z-Leed-fmk allows it to selectively inhibit various caspases, which can be studied in cellular assays to understand their roles in different biological processes .

Mechanism of Action

Process and Data

The mechanism of action for Z-Leed-fmk involves its selective binding to caspase enzymes:

  1. Binding: Upon introduction into a biological system, Z-Leed-fmk binds to active caspases due to its structural similarity to natural substrates.
  2. Enzyme Inhibition: The formation of a stable covalent bond between Z-Leed-fmk and the active site cysteine residue results in irreversible inhibition of the enzyme's activity.
  3. Impact on Cell Signaling: By inhibiting caspase activity, Z-Leed-fmk alters apoptotic signaling pathways, allowing researchers to study the effects of reduced apoptosis on cell survival and function .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under dry conditions but sensitive to moisture and light.

Relevant Data or Analyses

  • pH Stability: Stable across a pH range of 4-9, which is relevant for biological applications.
  • Storage Conditions: Should be stored at -20°C for long-term stability .
Applications

Scientific Uses

Z-Leed-fmk has several important applications in scientific research:

  1. Apoptosis Research: Used extensively to study mechanisms of programmed cell death by inhibiting specific caspases involved in apoptosis.
  2. Inflammation Studies: Helps elucidate pathways involving inflammatory responses where caspases play critical roles.
  3. Drug Development: Serves as a lead compound for developing novel therapeutic agents targeting apoptotic pathways in diseases such as cancer.
  4. Cell Viability Assays: Employed in assays that measure cell viability and proliferation by assessing the impact of apoptosis on cell populations .

Z-Leed-fmk remains an essential tool for researchers investigating cell death mechanisms and developing strategies for therapeutic intervention in diseases characterized by dysregulated apoptosis or inflammation.

Mechanistic Interplay of Z-LEHD-FMK in Apoptotic Signaling Pathways

Role of Z-LEHD-FMK as a Caspase-9 Inhibitor in Intrinsic Apoptosis

Z-LEHD-FMK is a cell-permeable, irreversible caspase-9 inhibitor that functions through fluoromethyl ketone (FMK) derivatization. Its primary mechanism involves covalent binding to the catalytic cysteine residue (Cys287) within the active site of caspase-9, thereby preventing substrate recognition and proteolytic activation. Caspase-9 serves as the initiator caspase in the intrinsic (mitochondrial) apoptotic pathway, where it is activated through formation of the apoptosome complex (cytochrome c/Apaf-1/caspase-9). Upon activation, caspase-9 cleaves and activates executioner caspases-3 and -7, culminating in cellular dismantling [6] [7].

Studies using human colon carcinoma (HCT116) and embryonic kidney (293) cell lines demonstrated that Z-LEHD-FMK (20 µM) effectively blocks tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This protection occurs upstream of mitochondrial cytochrome c release, confirming caspase-9's pivotal role in mediating mitochondrial-dependent death signals. Importantly, Z-LEHD-FMK showed negligible inhibition of caspase-8 (extrinsic pathway initiator) or caspase-3/7 (effector caspases) at therapeutic concentrations, underscoring its selectivity [6] [7].

Table 1: Caspase Inhibitor Selectivity Profiles

InhibitorPrimary TargetSecondary TargetsStructural Motif
Z-LEHD-FMKCaspase-9None (Highly specific)Tetrapeptide (LEHD) + FMK
Z-VAD-FMKPan-caspaseCaspases-1,3,4,7,8,10Tripeptide (VAD) + FMK
Z-DEVD-FMKCaspase-3/7Caspase-8,10, granzyme BTetrapeptide (DEVD) + FMK
Z-IETD-FMKCaspase-8Caspase-6,9, granzyme BTetrapeptide (IETD) + FMK

Modulation of Mitochondrial Permeability Transition by Z-LEHD-FMK

Mitochondrial permeability transition (MPT) pore opening is a critical event in intrinsic apoptosis, leading to mitochondrial membrane depolarization, swelling, and rupture. This process facilitates the release of pro-apoptotic factors like cytochrome c and SMAC/DIABLO. While Z-LEHD-FMK does not directly modulate MPT pore components (e.g., VDAC, ANT), it exerts indirect regulatory effects by inhibiting downstream caspase activity. Activated caspase-3 can amplify mitochondrial damage through cleavage of electron transport chain components and anti-apoptotic proteins like Bcl-2, creating a feedback loop [8].

In models of cerebral ischemia and spinal cord injury, Z-LEHD-FMK (0.8 mM/kg) significantly reduced mitochondrial depolarization (measured via DiOC6(3) fluorescence) and cytochrome c release. This effect was distinct from cyclosporin A (CsA), which directly inhibits MPT pore opening by binding cyclophilin D. Notably, in Fas death domain-mediated apoptosis (12B1-D1 leukemia cells), CsA failed to block MPT or caspase activation when used alone but showed synergy with caspase-8 inhibitors. In contrast, Z-LEHD-FMK monotherapy provided substantial mitochondrial protection by intercepting caspase-9-mediated damage amplification [1] [8].

Interaction with Bcl-2 Family Proteins and Cytochrome c Release Dynamics

Z-LEHD-FMK modulates the Bcl-2 protein family indirectly by preventing caspase-9-mediated cleavage of anti-apoptotic members. Bcl-2 and Bcl-xL are substrates of executioner caspases; their cleavage converts them into pro-apoptotic fragments that exacerbate mitochondrial outer membrane permeabilization (MOMP). By inhibiting caspase-9, Z-LEHD-FMK preserves intact Bcl-2/Bcl-xL functionality, thereby stabilizing mitochondrial integrity and reducing cytochrome c efflux [8].

In TRAIL-treated HCT116 cells, Z-LEHD-FMK prevented Bax translocation to mitochondria and cytochrome c release, even in cells overexpressing Bcl-2. This suggests caspase-9 activation lies downstream of Bcl-2 regulation in some death paradigms. However, in O⁶-methylguanine (O⁶MeG)-triggered apoptosis (dependent on MutSα), Bcl-2 overexpression blocked apoptosis initiation but failed to prevent eventual caspase-independent death, highlighting context-dependent crosstalk [5] [8].

Table 2: Mitochondrial Apoptosis Regulators Affected by Z-LEHD-FMK

RegulatorFunctionEffect of Z-LEHD-FMK
Caspase-9Apoptosome component; activates caspase-3/7Direct inhibition (irreversible binding)
Cytochrome cApoptosome cofactorReduced release via downstream caspase blockade
Bcl-2/Bcl-xLAnti-apoptotic; stabilizes MPTPrevents inactivation by caspase cleavage
Bax/BakPro-apoptotic; mediates MOMPIndirectly reduces activation
SMAC/DIABLOCounteracts IAPsDiminished release

Comparative Efficacy of Z-LEHD-FMK Against Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)

Z-LEHD-FMK exhibits superior specificity for caspase-9 compared to broad-spectrum caspase inhibitors like Z-VAD-FMK. Whereas Z-VAD-FMK inhibits nearly all caspases (caspase-1, -3, -4, -7, -8, -10) at micromolar concentrations, Z-LEHD-FMK targets caspase-9 with minimal off-target effects. This specificity is critical in disease models where selective pathway inhibition is desirable. For example, in TRAIL-exposed hepatocytes, Z-LEHD-FMK protected normal cells while permitting cancer cell death, whereas Z-VAD-FMK indiscriminately blocked apoptosis in all cell types [6] [8] [9].

In septic models, Z-VAD-FMK exacerbated lymphocyte apoptosis and impaired microbial clearance due to non-specific caspase inhibition. Conversely, Z-LEHD-FMK reduced neuronal apoptosis in spinal cord injury by 49% without compromising immune function, demonstrating its therapeutic advantage in neuroprotection. However, in pathologies involving multiple caspase activation (e.g., sepsis), pan-inhibitors like Z-VAD-FMK may offer broader efficacy despite higher cytotoxicity risks [8] [9].

Table 3: Differential Effects of Caspase Inhibitors in Disease Models

ModelZ-LEHD-FMK EffectZ-VAD-FMK Effect
TRAIL-induced apoptosisProtects hepatocytes; permits cancer cell deathBlocks death in all cell types
Spinal cord injuryReduces neuronal apoptosis by 49%Ineffective or toxic at high doses
Cerebral ischemiaImproves neurological outcomes by 63%Variable efficacy; off-target effects
SepsisLimited efficacy (single-pathway focus)Broad protection but impairs immune function

Properties

Product Name

Z-Leed-fmk

Molecular Formula

C32H45FN4O12

Molecular Weight

696.7264

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.